molecular formula C13H16N4O3S B269949 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide

5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide

Cat. No. B269949
M. Wt: 308.36 g/mol
InChI Key: RCMTVNIPVNFABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide, also known as MRS1477, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MRS1477 is a selective P2Y6 receptor antagonist that has shown promising results in preclinical studies as a potential treatment for various diseases such as inflammation, cancer, and neurodegenerative disorders.

Mechanism of Action

5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is a selective P2Y6 receptor antagonist, which means that it binds to and blocks the P2Y6 receptor, preventing it from being activated by its natural ligands. The P2Y6 receptor is involved in various physiological processes such as inflammation, cell growth, and differentiation. By blocking the P2Y6 receptor, 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has also been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. Additionally, 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has been shown to be selective for the P2Y6 receptor, which means that it does not bind to other receptors and cause off-target effects. However, there are some limitations to the use of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide in lab experiments. The compound has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, the pharmacokinetics and pharmacodynamics of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide are not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide. One potential direction is the development of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide as a therapeutic agent for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Another potential direction is the use of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide as a cancer therapy, either alone or in combination with other therapies. Additionally, the neuroprotective effects of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide suggest that it may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide and to develop more effective and targeted therapies based on this compound.
Conclusion:
In conclusion, 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is a novel compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound has a relatively simple synthesis method and has been shown to have selective and specific effects on the P2Y6 receptor. Further research is needed to fully understand the potential therapeutic applications of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide and to develop more effective and targeted therapies based on this compound.

Synthesis Methods

The synthesis of 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide involves the reaction of 2-oxo-2-(1-piperidinyl)ethyl sulfide with 5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazole-2-amine in the presence of a coupling agent. The reaction yields 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory effects by inhibiting the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the P2Y6 receptor, which is overexpressed in many types of cancer. Additionally, 5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

5-(5-Methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36 g/mol

IUPAC Name

2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H16N4O3S/c1-9-7-10(16-20-9)12-14-15-13(19-12)21-8-11(18)17-5-3-2-4-6-17/h7H,2-6,8H2,1H3

InChI Key

RCMTVNIPVNFABA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)N3CCCCC3

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)N3CCCCC3

Origin of Product

United States

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